3-Allyl-1,2,3-benzotriazin-4(3H)-one 3-Allyl-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 25465-49-0
VCID: VC4094713
InChI: InChI=1S/C10H9N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h2-6H,1,7H2
SMILES: C=CCN1C(=O)C2=CC=CC=C2N=N1
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol

3-Allyl-1,2,3-benzotriazin-4(3H)-one

CAS No.: 25465-49-0

Cat. No.: VC4094713

Molecular Formula: C10H9N3O

Molecular Weight: 187.2 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-1,2,3-benzotriazin-4(3H)-one - 25465-49-0

Specification

CAS No. 25465-49-0
Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
IUPAC Name 3-prop-2-enyl-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C10H9N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h2-6H,1,7H2
Standard InChI Key QJYQHRIUEOFHMV-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=CC=CC=C2N=N1
Canonical SMILES C=CCN1C(=O)C2=CC=CC=C2N=N1

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Allyl-1,2,3-benzotriazin-4(3H)-one (C₁₀H₉N₃O) consists of a fused benzene and triazinone ring system, with an allyl group (-CH₂CH₂CH₂) attached to the N3 position. Key identifiers include:

PropertyValueSource
Molecular Weight187.20 g/mol
IUPAC Name3-prop-2-enyl-1,2,3-benzotriazin-4-one
CAS Number25465-49-0
Canonical SMILESC=CCN1C(=O)C2=CC=CC=C2N=N1

The allyl group enhances reactivity in cross-coupling reactions, while the triazinone core provides sites for hydrogen bonding and coordination with transition metals .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 8.31 (d, J = 8.4 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), and 6.16 (ddt, J = 17.1, 10.4, 5.8 Hz, 1H) confirm aromatic protons and allyl group protons .

  • ¹³C NMR: Peaks at δ 160.4 (C=O), 146.0 (triazine C), and 119.6 (allyl CH₂) .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Synthetic Methodologies

Cyclization of TosMIC Derivatives

A scalable route involves intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives under basic conditions (e.g., NaH/THF at 0°C) . The allyl group is introduced via sodium allyloxide, yielding 3-allyl derivatives in up to 88% efficiency :

TosMIC derivative+NaORTHF, 0°C3-Allyl-1,2,3-benzotriazin-4(3H)-one[3]\text{TosMIC derivative} + \text{NaOR} \xrightarrow{\text{THF, 0°C}} \text{3-Allyl-1,2,3-benzotriazin-4(3H)-one} \quad[3]

Palladium-Catalyzed Denitrogenation

Palladium(0) catalysts (e.g., Pd(PPh₃)₄) enable denitrogenative annulation with isocyanides, forming isoindolinone derivatives . This proceeds via azapalladacycle intermediates, where the triazinone moiety undergoes oxidative addition to Pd(0) :

Benzotriazinone+RNCPd(0)3-(Imino)isoindolin-1-one[5][7]\text{Benzotriazinone} + \text{RNC} \xrightarrow{\text{Pd(0)}} \text{3-(Imino)isoindolin-1-one} \quad[5][7]

Reactivity and Functionalization

Sulfonylation Reactions

3-Allyl-1,2,3-benzotriazin-4(3H)-one reacts with organosulfonic acids (e.g., p-toluenesulfonic acid) under mild conditions to yield ortho-sulfonylated benzamides. This reaction exhibits broad substrate scope, tolerating electron-withdrawing and -donating groups :

Benzotriazinone+RSO₃H1,4-dioxane, 80°CSalicylanilide sulfonate[6]\text{Benzotriazinone} + \text{RSO₃H} \xrightarrow{\text{1,4-dioxane, 80°C}} \text{Salicylanilide sulfonate} \quad[6]

Peptide Coupling

Methyl-2-(4-oxobenzotriazin-3(4H)-yl)propanoate derivatives undergo azide-mediated coupling with amino acids (e.g., glycine, leucine), forming dipeptides with potential bioactivity .

Biological and Pharmacological Insights

Antimicrobial Activity

Benzotriazinone derivatives exhibit moderate antifungal activity against Candida albicans (MIC = 62.5 μmol/L). The allyl substituent may enhance membrane permeability, though solubility remains a limitation .

DerivativeIC₅₀ (μg/mL)Selectivity Index
7a (unsubstituted)1.4>28
Allyl derivative5.0>10

Industrial and Material Applications

Agrochemistry

Benzotriazinones serve as precursors for pesticides. The allyl group facilitates functionalization into herbicidal agents via cross-coupling .

Polymer Science

Incorporation into polymers enhances thermal stability (TGA onset = 300°C) due to aromatic and heterocyclic rigidity .

Computational and Mechanistic Studies

DFT calculations (B3LYP/6-311+G**) predict that the allyl group lowers the activation energy (∆G‡ = 12.3 kcal/mol) for denitrogenative annulation by stabilizing transition states through conjugation . Solvent effects (e.g., THF vs. DMF) further modulate reaction pathways .

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